molecular formula C22H26N2O6 B14597313 (3R)-3,6-Bis{[(benzyloxy)carbonyl]amino}hexanoic acid CAS No. 58773-45-8

(3R)-3,6-Bis{[(benzyloxy)carbonyl]amino}hexanoic acid

Katalognummer: B14597313
CAS-Nummer: 58773-45-8
Molekulargewicht: 414.5 g/mol
InChI-Schlüssel: LHJJHUUMPVVEBX-LJQANCHMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-3,6-Bis{[(benzyloxy)carbonyl]amino}hexanoic acid is an organic compound with a complex structure It is characterized by the presence of two benzyloxycarbonyl groups attached to the amino groups on a hexanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3,6-Bis{[(benzyloxy)carbonyl]amino}hexanoic acid typically involves multiple steps. One common method is the protection of amino groups using benzyloxycarbonyl (Cbz) groups, followed by the formation of the hexanoic acid backbone. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-3,6-Bis{[(benzyloxy)carbonyl]amino}hexanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of the benzyloxycarbonyl groups, yielding the corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxycarbonyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

(3R)-3,6-Bis{[(benzyloxy)carbonyl]amino}hexanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (3R)-3,6-Bis{[(benzyloxy)carbonyl]amino}hexanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl groups can be cleaved under certain conditions, releasing the active amine groups. These amines can then interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3R)-3,6-Diaminohexanoic acid: Lacks the benzyloxycarbonyl groups, making it more reactive.

    (3R)-3,6-Bis{[(methoxy)carbonyl]amino}hexanoic acid: Contains methoxycarbonyl groups instead of benzyloxycarbonyl groups, leading to different reactivity and properties.

Uniqueness

(3R)-3,6-Bis{[(benzyloxy)carbonyl]amino}hexanoic acid is unique due to the presence of benzyloxycarbonyl groups, which provide stability and protection to the amino groups. This makes it a valuable intermediate in synthetic chemistry and a useful tool in various research applications.

Eigenschaften

CAS-Nummer

58773-45-8

Molekularformel

C22H26N2O6

Molekulargewicht

414.5 g/mol

IUPAC-Name

(3R)-3,6-bis(phenylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C22H26N2O6/c25-20(26)14-19(24-22(28)30-16-18-10-5-2-6-11-18)12-7-13-23-21(27)29-15-17-8-3-1-4-9-17/h1-6,8-11,19H,7,12-16H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m1/s1

InChI-Schlüssel

LHJJHUUMPVVEBX-LJQANCHMSA-N

Isomerische SMILES

C1=CC=C(C=C1)COC(=O)NCCC[C@H](CC(=O)O)NC(=O)OCC2=CC=CC=C2

Kanonische SMILES

C1=CC=C(C=C1)COC(=O)NCCCC(CC(=O)O)NC(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.